![molecular formula C23H26N2O4 B14292465 [4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 125282-78-2](/img/structure/B14292465.png)
[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: is a complex organic compound with significant applications in various fields, including polymer chemistry and materials science. This compound features both hydroxyl and isocyanate functional groups, making it versatile for chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene typically involves multi-step organic reactions. One common method starts with the preparation of [4-(Hydroxymethyl)cyclohexyl]methanol through the hydrogenation of dimethyl terephthalate (DMT) to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by further hydrogenation to yield the desired diol .
For the isocyanate component, 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene can be synthesized through the phosgenation of the corresponding amine. This involves reacting the amine with phosgene under controlled conditions to form the isocyanate .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and phosgenation processes. Catalysts such as copper chromite are used for the hydrogenation steps, while phosgene gas is utilized for the isocyanate formation. These processes are conducted under stringent conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in [4-(Hydroxymethyl)cyclohexyl]methanol can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Amines or alcohols can react with the isocyanate groups under mild conditions to form ureas or carbamates
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ureas, carbamates.
Wissenschaftliche Forschungsanwendungen
[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: is widely used in the synthesis of polyurethanes, which are essential in the production of foams, elastomers, and coatings. Its unique combination of functional groups allows for the creation of polymers with tailored properties, such as enhanced mechanical strength and chemical resistance .
In biology and medicine, this compound is used in the development of drug delivery systems and biomedical devices due to its biocompatibility and versatility in forming various polymeric structures .
Wirkmechanismus
The compound exerts its effects primarily through its reactive isocyanate groups, which can form strong covalent bonds with nucleophiles such as amines and alcohols. This reactivity is harnessed in polymerization reactions to create cross-linked networks, providing structural integrity and durability to the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Compared to other diols and isocyanates, [4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene offers a unique combination of rigidity and flexibility due to its cyclohexyl and aromatic structures. Similar compounds include:
Cyclohexanedimethanol: Used in polyester production, but lacks the isocyanate functionality.
1,4-Butanediol: Another diol used in polymer synthesis, but with a simpler structure and different mechanical properties.
Toluene diisocyanate: A common isocyanate used in polyurethane production, but with different reactivity and toxicity profiles.
This compound’s unique structure allows for the creation of materials with specific and desirable properties, making it a valuable component in advanced material science and industrial applications.
Eigenschaften
CAS-Nummer |
125282-78-2 |
|---|---|
Molekularformel |
C23H26N2O4 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C8H16O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;9-5-7-1-2-8(6-10)4-3-7/h1-8H,9H2;7-10H,1-6H2 |
InChI-Schlüssel |
MYJYULUTBUWOGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CO)CO.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O |
Verwandte CAS-Nummern |
125282-78-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


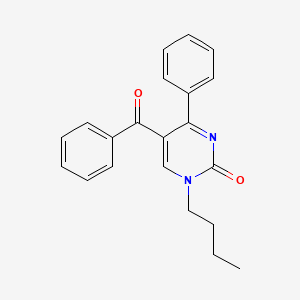

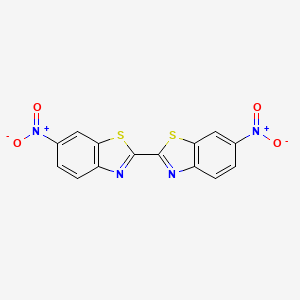
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
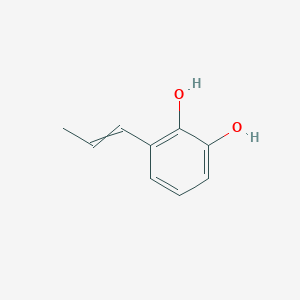
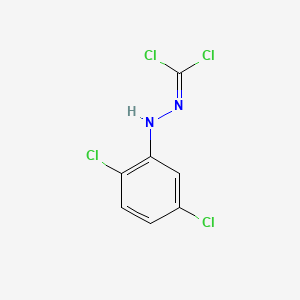
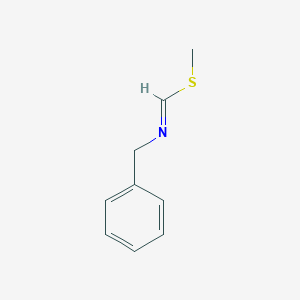
![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
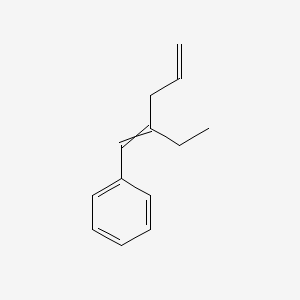
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
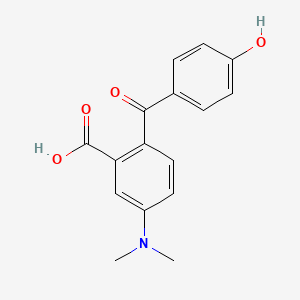
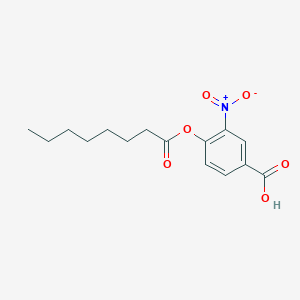
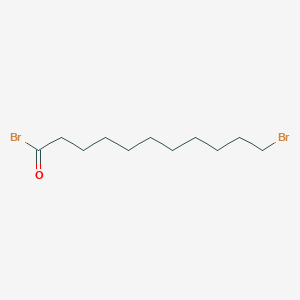
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
